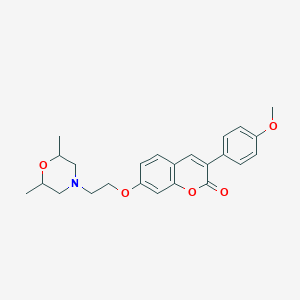

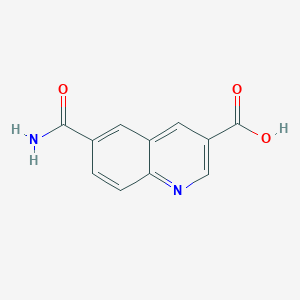

7-(2-(2,6-dimethylmorpholino)ethoxy)-3-(4-methoxyphenyl)-2H-chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related chromene compounds typically involves multicomponent condensation reactions, as described by B. Lichitsky, A. Komogortsev, and V. G. Melekhina (2021). They highlighted a method based on the condensation of hydroxy-chromenones with aldehydes and Meldrum’s acid, showcasing the versatility of chromene synthesis strategies (Lichitsky, Komogortsev, & Melekhina, 2021).

Molecular Structure Analysis

The molecular structure of chromene compounds is characterized by their chromene moiety, which influences their physical and chemical properties. For example, the crystal structure analysis of a chromene derivative by S. A. Inglebert et al. (2014) revealed an envelope conformation of the carbocyclic ring, highlighting the importance of structural analysis in understanding compound behavior (Inglebert, Kamalraja, Sethusankar, & Perumal, 2014).

Chemical Reactions and Properties

Chromene derivatives undergo a variety of chemical reactions, including photochromic transformations as reported by A. Maggiani, A. Tubul, and P. Brun (2000), where they studied the photochromic properties of dimethyl chromenes under continuous irradiation (Maggiani, Tubul, & Brun, 2000). These reactions are significant for applications in photo-responsive materials.

Physical Properties Analysis

The physical properties of chromene compounds, such as melting points, solubility, and crystalline structure, are closely linked to their molecular structure. The study by S. Naveen et al. (2007) on the crystallographic data of a pyrano-chromene derivative provides insight into the relationship between molecular structure and physical properties, which is crucial for material science applications (Naveen, Lakshmi, Manvar, Parecha, Shah, Sridhar, & Prasad, 2007).

科学的研究の応用

Histamine Release Inhibition

Compounds structurally related to 7-(2-(2,6-dimethylmorpholino)ethoxy)-3-(4-methoxyphenyl)-2H-chromen-2-one have been studied for their ability to inhibit histamine release. For instance, prenylated orcinol derivatives from Rhododendron dauricum have shown significant inhibition of compound 48/80-induced histamine release from rat peritoneal mast cells (Iwata et al., 2004).

Anti-Inflammatory and Antioxidant Properties

Chromenone derivatives have been identified with potential anti-inflammatory and antioxidant properties. For example, tectorigenin monohydrate, an isoflavone from Belamcanda chinensis, exhibits antimicrobiotic and anti-inflammatory effects (Liu et al., 2008).

Cytotoxic Activities

Certain chromenone compounds have been evaluated for their cytotoxic effects against various cancer cell lines. The synthesis and biological evaluation of ruthenium flavanol complexes with substituted flavones, including chromen-4-one derivatives, have shown significant cytotoxic potential against breast cancer cell lines (Singh et al., 2017).

Apoptosis Induction

Research has identified 4-aryl-4H-chromenes as a new series of apoptosis inducers, highlighting their potential in cancer treatment. These compounds have been shown to induce apoptosis in multiple human cell lines, indicating their therapeutic potential (Kemnitzer et al., 2004).

Photodynamic Therapy

Chromenone derivatives have been explored for their use in photodynamic therapy due to their fluorescence properties. For example, a 4-nitroimidazole-3-hydroxyflavone conjugate has been developed as a fluorescent probe for hypoxic cells, which could be applied in imaging the hypoxic status of tumor cells (Feng et al., 2016).

特性

IUPAC Name |

7-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-3-(4-methoxyphenyl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO5/c1-16-14-25(15-17(2)29-16)10-11-28-21-9-6-19-12-22(24(26)30-23(19)13-21)18-4-7-20(27-3)8-5-18/h4-9,12-13,16-17H,10-11,14-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHQNIAKOOPMYBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CCOC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-2-fluorobenzamide](/img/structure/B2489355.png)

![2,4-Dichloro-7,7-dimethyl-5,6-dihydrocyclopenta[d]pyrimidine](/img/structure/B2489356.png)

![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide](/img/structure/B2489359.png)

![1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(2-phenoxyethyl)urea](/img/structure/B2489360.png)